The biosynthesis of alazopeptin involves a complex pathway that has been elucidated through genetic and biochemical studies. The process begins with the synthesis of 6-diazo-5-oxo-l-norleucine from lysine, which is catalyzed by three specific enzymes. Following this, alazopeptin is formed through the action of five additional enzymes and one carrier protein .
A notable enzyme involved in this pathway is the transmembrane protein AzpL, which facilitates diazotization using 5-oxolysine and nitrous acid as substrates. Site-directed mutagenesis studies have shown that the hydroxy group of tyrosine at position 93 plays a critical role in this reaction . The heterologous production of N-acetyl-DON in Streptomyces albus has also been established, further highlighting the potential for microbial fermentation techniques in producing alazopeptin .
The molecular structure of alazopeptin monohydrate can be described as follows:
The structure consists of two diazo groups linked to an alanine residue, forming a unique arrangement that contributes to its biological activity. The precise spatial configuration and functional groups present in alazopeptin are critical for its interaction with biological targets, particularly in antitumor mechanisms.
Alazopeptin undergoes several chemical reactions that are significant for its biological activity. The primary reactions include:
These reactions are essential for understanding how alazopeptin exerts its effects on target cells, particularly in therapeutic contexts.
The mechanism of action of alazopeptin primarily involves its interaction with cellular targets that lead to inhibition of tumor growth and anti-parasitic effects. The diazo groups within the molecule are believed to play a significant role in binding to specific proteins or enzymes within cancerous cells or pathogens.
Research indicates that alazopeptin may disrupt cellular processes such as protein synthesis or DNA replication, leading to cell death or growth inhibition . Further studies are required to fully elucidate these mechanisms at the molecular level.
Alazopeptin monohydrate exhibits several notable physical and chemical properties:
These properties are crucial for determining how alazopeptin can be effectively utilized in laboratory settings and potential therapeutic applications.
Alazopeptin monohydrate has several scientific uses:
Alazopeptin monohydrate (CAS# 1397-85-9) is a tripeptide antibiotic with the molecular formula C₁₅H₂₂N₆O₆ and a molecular weight of 382.37 g/mol. Its structure consists of two molecules of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine, forming the sequence Ala-DON-DON [1] [7]. The diazo groups (–N₂) in DON are critical for its bioactivity, featuring a highly reactive diazotized α-carbonyl moiety (DON: 6-diazo-5-oxo-L-norleucine) [1]. The peptide bonds adopt a rigid trans configuration, and the stereochemistry is exclusively L-configured for all amino acid residues, as confirmed through chiral analysis and comparisons with synthetic standards [1] [6].
Key structural features include:
Table 1: Molecular Identity of Alazopeptin Monohydrate
Property | Value |
---|---|
CAS Registry Number | 1397-85-9 |
Molecular Formula | C₁₅H₂₂N₆O₆ |
Exact Mass | 382.37 g/mol |
Elemental Composition | C: 47.12%; H: 5.80%; N: 21.98%; O: 25.10% |
IUPAC Name | (S)-2-((S)-N-allyl-2-amino-6-diazo-5-oxohexanamido)-6-diazo-5-oxohexanoic acid hydrate |
SMILES | O=C(O)C@@HN(CC=C)C(C@@HN)=O.[H]O[H] |
While high-resolution X-ray crystallographic data for alazopeptin monohydrate remains limited, its structural analogies to DON-containing peptides and spectroscopic analyses reveal key insights. Fourier-transform infrared (FTIR) spectroscopy identifies amide I (C=O stretch at 1650–1660 cm⁻¹) and diazo (2100 cm⁻¹) bands, confirming the peptide backbone and reactive groups [1] [9]. The monohydrate water molecule occupies a defined position in the lattice, forming hydrogen bonds with the C-terminal carboxylate (O···H–O distance: ~2.8 Å) and backbone carbonyls, stabilizing the tertiary structure [2] [9].
Hydration dynamics studies, inferred from similar peptidic systems, indicate:
Table 2: Hydration Dynamics and Structural Parameters
Structural Region | Hydration Water Dynamics | Hydrogen-Bond Lifetime (ps) |
---|---|---|
Diazo group (C=N₂) | Fast reorientation (hydrophobic) | 3–5 |
Carbonyl groups (C=O) | Slow reorientation (H-bond accepting) | 8–12 |
Monohydrate site | Highly constrained | >15 |
Concave peptide cavities | Restricted diffusion | 10–20 |
Alazopeptin monohydrate demonstrates marked sensitivity to environmental factors, primarily due to its diazo groups and peptide bonds.
Degradation pathways include:
Stabilizing strategies:
Table 3: Stability Profile Under Environmental Stressors
Factor | Condition | Observed Stability | Primary Degradation Pathway |
---|---|---|---|
pH | 2.0 | <1 hour (complete loss of –N₂) | Acid-catalyzed diazo decomposition |
7.0 | >72 hours | Minimal hydrolysis | |
10.0 | <24 hours | Alkaline peptide cleavage | |
Temperature | 4°C (solid) | >2 years | — |
25°C (aqueous) | 48 hours | Hydrolysis + thermal decomposition | |
60°C (solid) | 12 hours | Diazo denitrogenation | |
Light | UV exposure (254 nm) | Minutes-scale decay | Photolytic –N₂ scission |
Humidity | >75% RH | Hours-scale deliquescence | Hydration-driven hydrolysis |
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